

DL-Threonine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **DL-Threonine**

Cat. No.: **B559538**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **DL-Threonine**, a racemic mixture of the essential amino acid threonine. This document covers its fundamental chemical properties, metabolic significance, and detailed experimental protocols relevant to its synthesis, purification, and analysis.

Core Properties of DL-Threonine

DL-Threonine is a polar, essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in protein synthesis and various metabolic processes.^[1] The racemic DL-form is often utilized in research and industrial applications.

Physicochemical Data

The key quantitative properties of **DL-Threonine** are summarized in the table below for easy reference and comparison.

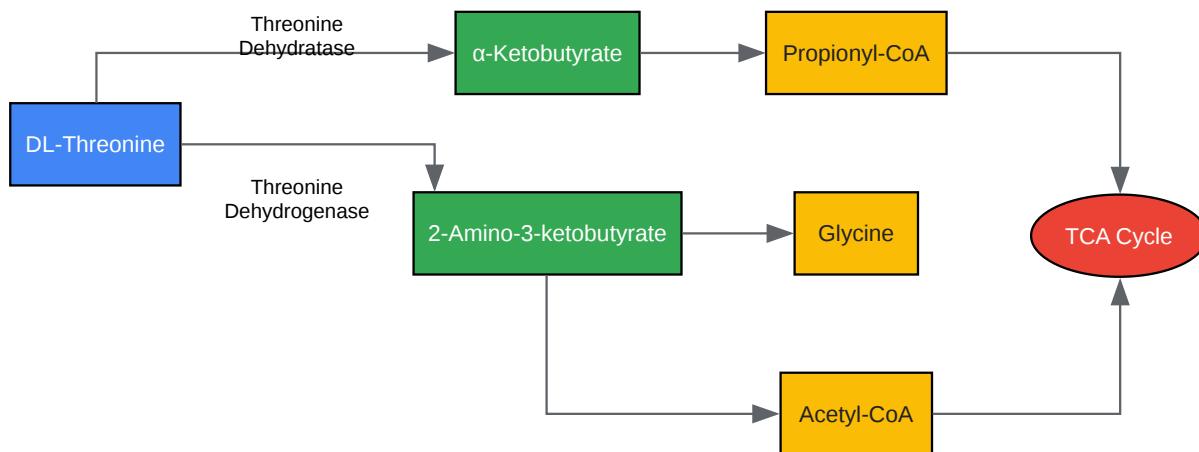
Property	Value	References
CAS Number	80-68-2	[1] [2] [3] [4] [5] [6]
Molecular Weight	119.12 g/mol	[1] [2] [3] [5] [6]
Molecular Formula	C ₄ H ₉ NO ₃	[1] [2] [3]
Appearance	White crystalline or crystalline powder	[1] [4]
Melting Point	244-245 °C (with decomposition)	[1] [4]
Synonyms	(±)-2-Amino-3-hydroxybutyric acid, H-DL-Thr-OH	[1] [2]

Metabolic and Signaling Pathways

Threonine is a vital component in several metabolic and signaling pathways. It is a precursor for the synthesis of other amino acids, such as glycine, and plays a role in the regulation of protein synthesis and cellular metabolism through signaling cascades.

Threonine Metabolism

In humans, threonine is primarily metabolized via two main pathways: the threonine dehydratase pathway and the threonine dehydrogenase pathway. The threonine dehydratase pathway converts threonine to α -ketobutyrate, which can then be further metabolized. The threonine dehydrogenase pathway leads to the formation of 2-amino-3-ketobutyrate, which is subsequently cleaved into glycine and acetyl-CoA.

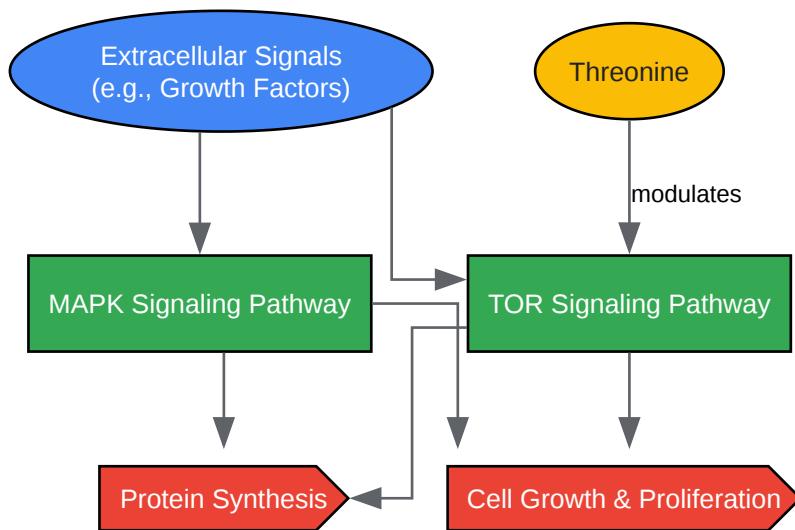


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Figure 1: Overview of the major metabolic pathways of threonine.

Role in Signaling Pathways

Threonine residues in proteins are common targets for post-translational modifications, particularly phosphorylation by kinases. This phosphorylation is a key mechanism in signal transduction, regulating cellular processes. Threonine is also involved in modulating the activity of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Target of Rapamycin (TOR) pathways, which are central to cell growth, proliferation, and survival.



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Figure 2: Threonine's role in modulating key signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and quantification of **DL-Threonine**.

Synthesis of DL-Threonine

A common method for the synthesis of **DL-Threonine** involves the reaction of a copper salt of glycine with acetaldehyde.

Materials:

- Glycine
- Copper (II) sulfate pentahydrate
- Sodium hydroxide
- Acetaldehyde
- Methanol
- Hydrochloric acid

Procedure:

- Formation of Copper Glycinate: Dissolve glycine in water and add a solution of copper (II) sulfate. Slowly add a solution of sodium hydroxide to precipitate copper glycinate. Filter the precipitate, wash with cold water, and dry.
- Reaction with Acetaldehyde: Suspend the copper glycinate in water and cool the mixture in an ice bath. Slowly add acetaldehyde to the suspension with constant stirring.
- Reaction and Isolation: Allow the reaction mixture to stir at room temperature for 24-48 hours. The color of the suspension will change as the reaction progresses. After the reaction is complete, filter the solid product, which is a mixture of the copper salts of threonine and allothreonine.

- Removal of Copper: Suspend the copper salt mixture in water and acidify with hydrochloric acid to a pH of approximately 3. This will decompose the copper salt and release the free amino acids into the solution.
- Crystallization: Filter the solution to remove the precipitated copper salts. Concentrate the filtrate under reduced pressure to induce crystallization of **DL-Threonine**. The crystals can be collected by filtration and washed with cold methanol.

Purification of DL-Threonine

Purification of **DL-Threonine** can be achieved through recrystallization or chromatographic methods. A common purification technique involves the formation of a copper chelate.

Materials:

- Crude **DL-Threonine**
- Cupric oxide
- Acetaldehyde
- Sodium hydroxide
- Ammonia solution
- Methanol
- Ion-exchange resin (cationic)

Procedure:

- Formation of Copper Chelate: Dissolve the crude **DL-Threonine** in water and add cupric oxide to form the copper salt. Add sodium hydroxide and then acetaldehyde dropwise while stirring. This will precipitate the **DL-threonine**-acetaldehyde-copper chelate.
- Separation of Chelate: Filter the precipitated chelate and wash it with cold water.

- **Decomposition of Chelate and Copper Removal:** Suspend the chelate in water and pass a stream of hydrogen sulfide gas through the suspension to precipitate copper sulfide, or use a chelating resin to remove the copper ions. Alternatively, acidification can be used as described in the synthesis protocol.
- **Ion-Exchange Chromatography:** Dissolve the resulting **DL-Threonine** solution in water and apply it to a cation-exchange resin column.
- **Elution and Crystallization:** Elute the threonine from the resin using an aqueous ammonia solution. Evaporate the eluate under reduced pressure and recrystallize the residue from aqueous methanol to obtain pure **DL-Threonine**.^[3]

Quantification of **DL-Threonine** by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying **DL-Threonine**. This protocol outlines a reversed-phase HPLC method with UV detection.

Materials:

- **DL-Threonine** standard
- Phosphate buffer (e.g., 10 mM, pH 7.4)
- Acetonitrile, HPLC grade
- Water, HPLC grade
- 0.45 μ m syringe filters

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

Procedure:

- Preparation of Standard Solutions: Prepare a stock solution of **DL-Threonine** of a known concentration (e.g., 1 mg/mL) in the mobile phase buffer. From the stock solution, prepare a series of calibration standards by serial dilution.
- Preparation of Mobile Phase: Prepare a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. A common mobile phase is a gradient of acetonitrile in an aqueous phosphate buffer. For example, starting with 100% phosphate buffer and linearly increasing the acetonitrile concentration.
- Sample Preparation: Dissolve the sample containing **DL-Threonine** in the mobile phase buffer. Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column
 - Mobile Phase: Gradient elution with phosphate buffer and acetonitrile
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10-20 µL
 - Column Temperature: 25 °C
 - Detection: UV at 225 nm
- Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the prepared sample and determine the concentration of **DL-Threonine** by comparing its peak area to the calibration curve.

Assay of DL-Threonine by Titration

A non-aqueous acid-base titration can be used to determine the purity of **DL-Threonine**.

Materials:

- DL-Threonine** sample, dried

- Formic acid, anhydrous
- Glacial acetic acid
- 0.1 M Perchloric acid in glacial acetic acid (standardized)
- Crystal violet indicator

Procedure:

- Sample Preparation: Accurately weigh approximately 100 mg of the previously dried **DL-Threonine** sample.
- Dissolution: Dissolve the sample in 3 mL of anhydrous formic acid, then add 50 mL of glacial acetic acid.
- Titration: Add a few drops of crystal violet indicator and titrate with standardized 0.1 M perchloric acid until the color changes from violet to blue-green.
- Blank Determination: Perform a blank titration with the same quantities of solvents and indicator, but without the **DL-Threonine** sample.
- Calculation: Subtract the volume of titrant used for the blank from the volume used for the sample. Calculate the percentage purity of **DL-Threonine** using the following formula:

$$\% \text{ Purity} = [(V_s - V_b) * M * 119.12] / (W * 10)$$

Where:

- V_s = Volume of perchloric acid for the sample (mL)
- V_b = Volume of perchloric acid for the blank (mL)
- M = Molarity of the perchloric acid solution
- 119.12 = Molecular weight of **DL-Threonine** (g/mol)
- W = Weight of the sample (g)

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